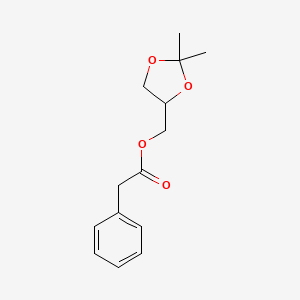
3,4-Dihydroxyphenylglycol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxyphenylglycol, ®-, also known as ®-3,4-Dihydroxyphenylglycol, is a catecholamine metabolite. It is a significant compound in the study of neurotransmitter dynamics, particularly norepinephrine. This compound is often measured in plasma to provide insights into sympathetic nervous system activity and norepinephrine turnover .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylglycol, ®-, typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify the compound . The synthetic route often involves the use of alumina extraction to pre-purify plasma samples, followed by oxidation and reduction steps to isolate the catechol .
Industrial Production Methods
Industrial production methods for 3,4-Dihydroxyphenylglycol, ®-, are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, are likely applied to produce this compound in significant quantities.
化学反応の分析
Types of Reactions
3,4-Dihydroxyphenylglycol, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to catechols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium bicarbonate and reducing agents for the reverse reactions . The conditions often involve controlled pH and temperature to ensure the stability of the catechol structure.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used in further chemical or biological studies.
科学的研究の応用
3,4-Dihydroxyphenylglycol, ®-, has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.
Biology: Studied for its role in neurotransmitter metabolism and sympathetic nervous system activity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
作用機序
The mechanism of action of 3,4-Dihydroxyphenylglycol, ®-, involves its role as a metabolite of norepinephrine. It is formed through the enzymatic action of monoamine oxidase on norepinephrine. This compound provides insights into norepinephrine turnover and sympathetic nervous system activity by serving as an index of norepinephrine metabolism .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another catecholamine metabolite, primarily of dopamine.
Norepinephrine: The parent compound from which 3,4-Dihydroxyphenylglycol, ®-, is derived.
Dopamine: A precursor to norepinephrine and another significant catecholamine.
Uniqueness
3,4-Dihydroxyphenylglycol, ®-, is unique in its specific role as a metabolite of norepinephrine, providing distinct insights into sympathetic nervous system activity and norepinephrine turnover . Its measurement alongside norepinephrine offers complementary information that is valuable in both clinical and research settings .
特性
CAS番号 |
109835-90-7 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
4-[(1R)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m0/s1 |
InChIキー |
MTVWFVDWRVYDOR-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
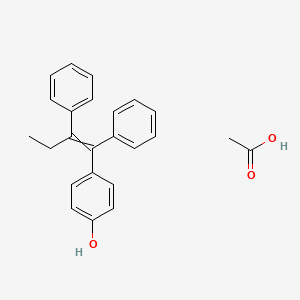
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
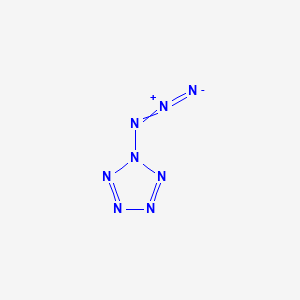
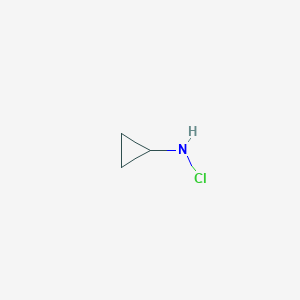
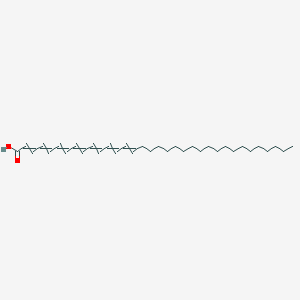
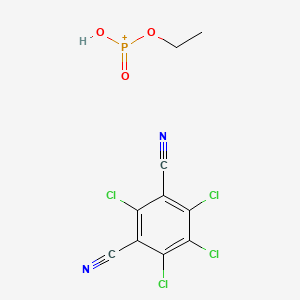
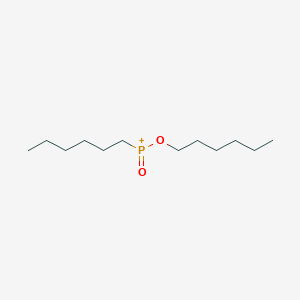
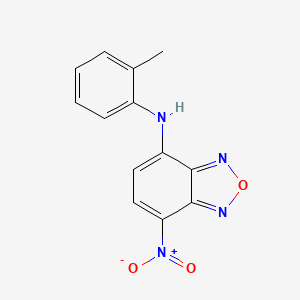
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
